molecular formula C16H22N2O4S B3012056 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one CAS No. 919053-95-5

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

Cat. No. B3012056
CAS RN: 919053-95-5
M. Wt: 338.42
InChI Key: GYNKJDFQVVUOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one” is a derivative of indole . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including “1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one”, often involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is confirmed by physical and spectral analysis .


Molecular Structure Analysis

Indole, the parent nucleus of “1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one”, is also known as benzopyrrole. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives, including “1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one”, are known for their broad-spectrum biological activities . This is due to the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .

Scientific Research Applications

Neuroprotection in Ischemic Stroke

Ischemic stroke, characterized by decreased cerebral blood flow and subsequent neuronal damage, is a major cause of mortality and disability worldwide. Researchers have explored novel neuroprotective agents to complement thrombolytic treatments. 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one derivatives have shown promise in battling ischemic stroke. Specifically:

Antitubercular Activity

Indole derivatives, including those related to 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one, have been investigated for their antitubercular potential. For instance:

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors . This makes them useful in the development of new derivatives for various biological applications .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of these compounds have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future direction in this field could involve the synthesis of new indole derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNKJDFQVVUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

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